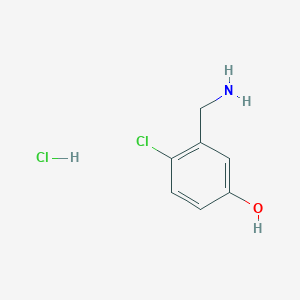

3-(Aminomethyl)-4-chlorophenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminomethyl)-4-chlorophenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-chlorophenol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorophenol.

Aminomethylation: The 4-chlorophenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Hydrochloride Formation: The resulting 3-(Aminomethyl)-4-chlorophenol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation and hydrochloride formation steps.

Análisis De Reacciones Químicas

Acid-Base Reactions

The aminomethyl group (−CH2NH2) and phenolic hydroxyl (−OH) enable acid-base interactions:

-

Deprotonation of the phenolic hydroxyl : The hydroxyl group (pKa ~10) can react with strong bases (e.g., NaOH) to form a phenoxide ion, enhancing nucleophilic reactivity .

-

Protonation/deprotonation of the amine : In acidic conditions, the amine remains protonated (as in the hydrochloride salt), while in alkaline conditions, it forms a free amine .

Nucleophilic Substitution Reactions

The chlorine atom at the para position to the hydroxyl group may undergo substitution under specific conditions:

Oxidation and Reduction

The aminomethyl group is susceptible to redox transformations:

-

Oxidation :

-

Reduction :

Coupling and Condensation Reactions

The primary amine facilitates coupling reactions:

-

Diazotization : Reacts with NaNO2/HCl to form diazonium salts, enabling azo coupling with phenols or amines .

-

Schiff base formation : Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

Example Reaction Pathway :

3 Aminomethyl 4 chlorophenol+RCHO→RCH N CH2 C6H3Cl OH+H2O

Coordination Chemistry

The amine and hydroxyl groups act as ligands for metal ions:

-

Complexation with transition metals : Forms stable complexes with Cu(II), Fe(III), or Zn(II), which are studied for catalytic or antimicrobial applications .

Functional Group Transformations

-

Esterification : The hydroxyl group reacts with acyl chlorides (e.g., AcCl) to form esters .

-

Sulfonation : Reacts with SO3/H2SO4 to yield sulfonated derivatives .

Key Research Findings

Aplicaciones Científicas De Investigación

3-(Aminomethyl)-4-chlorophenol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-4-chlorophenol hydrochloride involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, altering cellular signaling pathways.

Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Aminomethyl)phenylboronic acid hydrochloride

- 3-(Aminomethyl)benzeneboronic acid hydrochloride

- 3-(Aminomethyl)-PROXYL

Uniqueness

3-(Aminomethyl)-4-chlorophenol hydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents on the phenol ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Actividad Biológica

3-(Aminomethyl)-4-chlorophenol hydrochloride, a chlorinated phenolic compound, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- IUPAC Name : this compound

- CAS Number : 1214728-66-1

- Molecular Formula : C7H9ClN2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : The compound could interact with receptors that mediate cellular responses to environmental stimuli.

Antimicrobial Activity

Research indicates that chlorinated phenolic compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been observed in human cell lines. The compound has been tested for its ability to induce apoptosis in cancer cells, showing promise as a potential anticancer agent.

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 µM after 24 hours of exposure

Case Studies

-

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chlorinated phenolic compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential utility in clinical settings. -

Cytotoxicity Assessment in Cancer Research

In another study focusing on cancer therapeutics, researchers investigated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that the compound induced significant cell death and apoptosis through caspase activation pathways.

Toxicological Profile

While the biological activity is promising, the toxicological implications must also be considered. Chlorinated phenolic compounds can exhibit toxicity at certain concentrations, leading to adverse effects such as:

- Hematological Changes : Alterations in red blood cell morphology and function.

- Neurotoxicity : Potential neurotoxic effects observed in animal models.

Propiedades

IUPAC Name |

3-(aminomethyl)-4-chlorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUXBRKXFDNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.